

"evaluating the clinical trial efficacy and safety of Macrocarpal N derivatives"

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Compound of Interest

Compound Name: Macrocarpal N

Cat. No.: B8261535

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A Comparative Guide to the Preclinical Efficacy of Macrocarpal Derivatives

Disclaimer: No clinical trial data for a compound specifically named "**Macrocarpal N**" or its derivatives were identified in a comprehensive search of publicly available literature. This guide provides a comparative summary of the preclinical efficacy and potential mechanisms of action of other known macrocarpals, primarily Macrocarpal C, which has been evaluated for its antifungal and enzyme-inhibitory properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Antifungal Activity of Macrocarpal C

Macrocarpal C, a natural product isolated from *Eucalyptus globulus*, has demonstrated notable in vitro antifungal activity. This section compares its efficacy against established antifungal agents, terbinafine and nystatin.

Data Presentation

Compound	Target Organism	MIC (µg/mL)	Primary Mechanism of Action
Macrocarpal C	<i>Trichophyton mentagrophytes</i>	1.95[1][2]	Fungal membrane permeabilization, increased intracellular ROS, DNA fragmentation[1][2]
Terbinafine	<i>Trichophyton mentagrophytes</i>	0.625[2]	Inhibition of squalene epoxidase, leading to ergosterol depletion and squalene accumulation
Nystatin	<i>Trichophyton mentagrophytes</i>	1.25[2]	Binds to ergosterol in the fungal cell membrane, forming pores and leading to leakage of intracellular components

Experimental Protocols

Antifungal Susceptibility Testing:

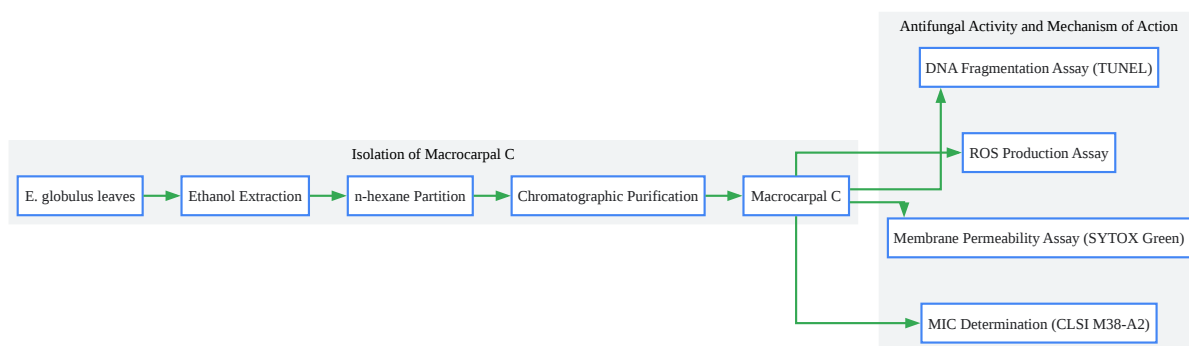
The minimum inhibitory concentration (MIC) of Macrocarpal C and comparator drugs was determined using the standard M38-A2 method from the Clinical and Laboratory Standards Institute (CLSI).[1][2] This broth dilution method is a reference standard for testing the susceptibility of filamentous fungi.[3][4][5][6][7]

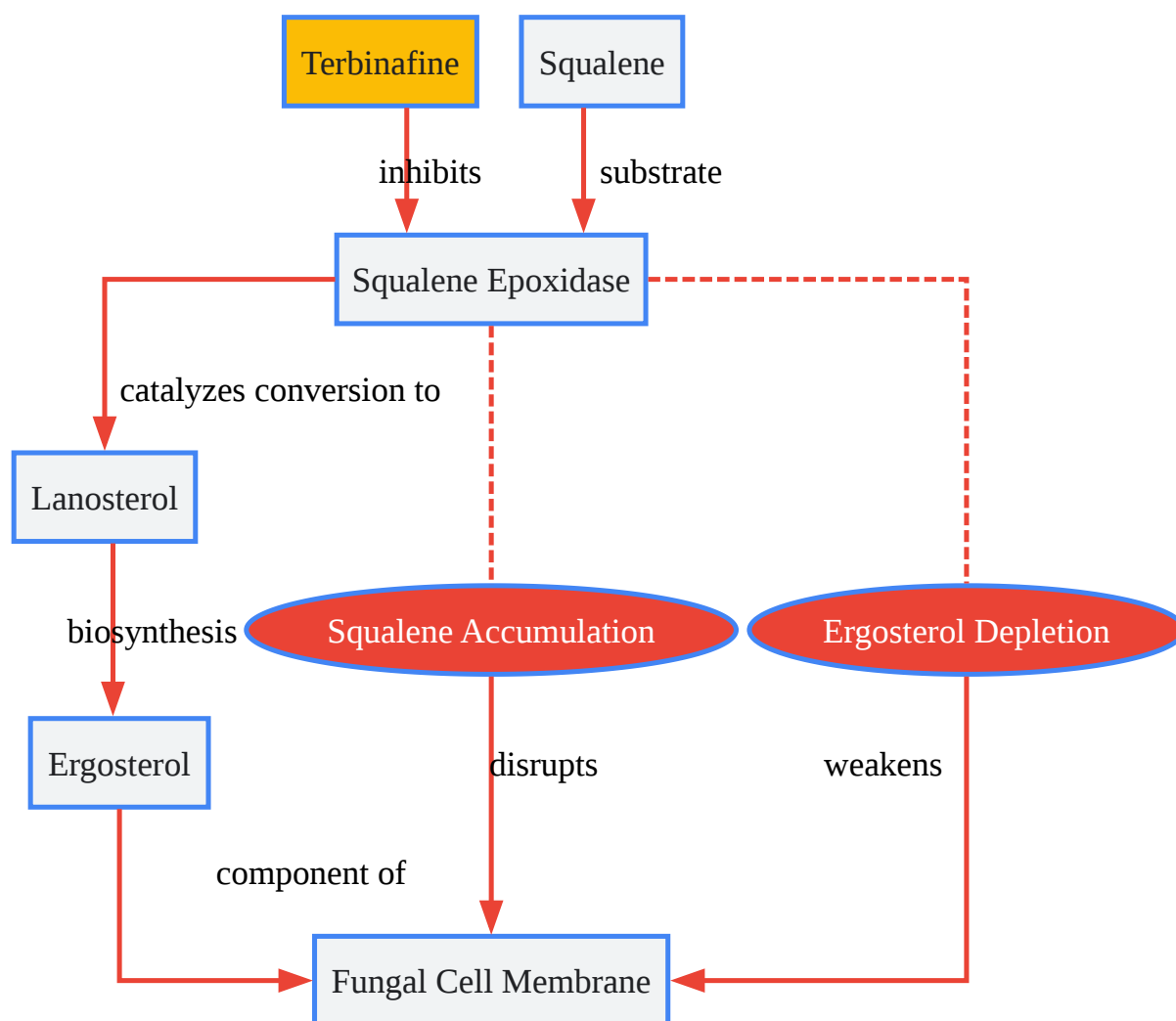
Mechanism of Action Assays:

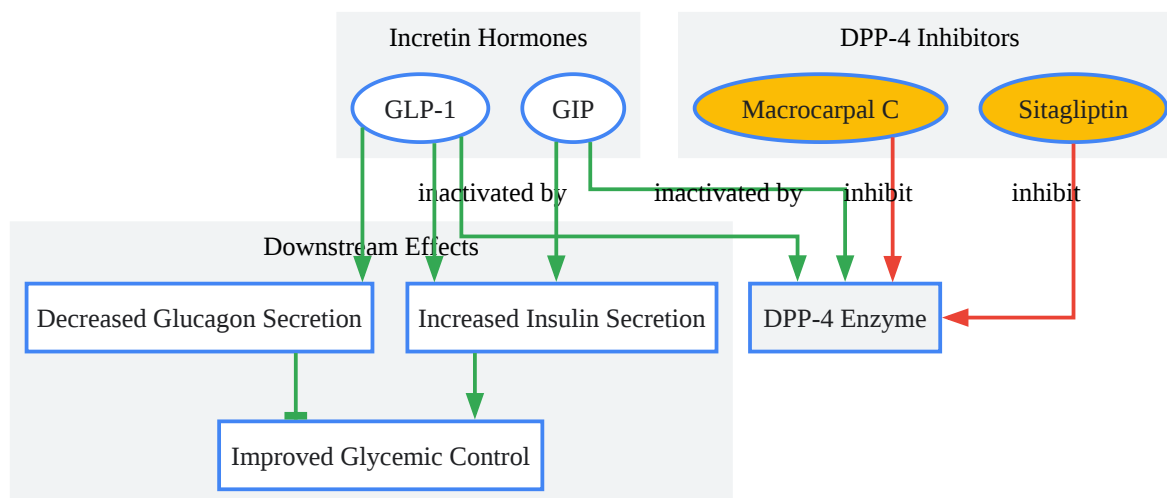
- Fungal Membrane Permeability: Assessed using SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.[1][2]

- **Reactive Oxygen Species (ROS) Production:** Measured using 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate, a cell-permeable fluorogenic probe that fluoresces upon oxidation by ROS.[\[1\]](#)[\[2\]](#)
- **DNA Fragmentation:** Detected via the TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay, which identifies DNA breaks characteristic of apoptosis.[\[1\]](#)[\[2\]](#)

Visualizations







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References

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